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Compound of Interest

Compound Name: CX-5461 (Standard)

Cat. No.: B1683888 Get Quote

An In-depth Technical Guide to the Chemical Structure and Activity of CX-5461

Introduction
CX-5461, also known as Pidnarulex, is a first-in-class, orally bioavailable small molecule

inhibitor developed for cancer therapeutics.[1][2] It was initially identified as a selective inhibitor

of RNA Polymerase I (Pol I) transcription, a process frequently dysregulated and

hyperactivated in cancer cells to support rapid proliferation.[3][4][5] CX-5461 has demonstrated

broad antiproliferative activity against a range of cancer cell lines and has progressed to Phase

I/II clinical trials for treating advanced hematologic malignancies and solid tumors, particularly

those with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][4][6]

This guide provides a comprehensive overview of the chemical properties, multifaceted

mechanism of action, and biological activity of CX-5461, tailored for researchers and

professionals in drug development.

Chemical Identity and Properties
CX-5461 is an organic heterotetracyclic compound.[1] Its core structure is a benzothiazolo-

naphthyridine carboxamide, which is crucial for its biological activity.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1683888?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/25257557
https://www.medchemexpress.com/cx-5461.html
https://www.cellagentech.com/content/product_files/CX-5461_Product_specification.pdf
https://www.mdpi.com/1422-0067/22/11/5782
https://www.researchgate.net/publication/333127920_First-in-Human_RNA_Polymerase_I_Transcription_Inhibitor_CX-5461_in_Patients_with_Advanced_Hematologic_Cancers_Results_of_a_Phase_I_Dose-Escalation_Study
https://pubchem.ncbi.nlm.nih.gov/compound/25257557
https://www.mdpi.com/1422-0067/22/11/5782
https://pmc.ncbi.nlm.nih.gov/articles/PMC12007140/
https://pubchem.ncbi.nlm.nih.gov/compound/25257557
https://pubchem.ncbi.nlm.nih.gov/compound/25257557
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025669/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-

methylpyrazin-2-yl)methyl]-5-oxo-[2]

[8]benzothiazolo[3,2-a][8][9]naphthyridine-6-

carboxamide[1]

Synonyms Pidnarulex, CX 5461[1]

Molecular Formula C₂₇H₂₇N₇O₂S[1][2][10]

Molecular Weight 513.61 g/mol [2][10]

CAS Number 1138549-36-6[1][2][10]

Appearance White to yellow solid[2]

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=

CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(C

C6)C[1][10]

InChI Key XGPBJCHFROADCK-UHFFFAOYSA-N[1][10]

Solubility

Soluble in DMSO.[3][11] A low pH (3.5)

formulation is used for intravenous

administration in clinical settings due to solubility

challenges.[12] A copper-based liposomal

formulation has also been developed to improve

solubility and pharmacokinetic properties.[12]

Mechanism of Action
While initially characterized as a selective Pol I inhibitor, subsequent research has revealed

that CX-5461's potent anti-cancer effects stem from a complex interplay of several

mechanisms, including the induction of DNA damage and replication stress.

Inhibition of RNA Polymerase I Transcription
The primary and most well-defined mechanism of CX-5461 is the specific inhibition of Pol I-

mediated ribosomal RNA (rRNA) synthesis.[13] It achieves this by disrupting the binding of the

transcription initiation factor SL1 to the ribosomal DNA (rDNA) promoter.[6][8] This prevents the
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formation of the pre-initiation complex, thereby halting the synthesis of 47S pre-rRNA, the

precursor to mature rRNA.[5][8] This targeted inhibition leads to a "nucleolar stress" response,

a state of impaired ribosome biogenesis that cancer cells are particularly vulnerable to.[3][8]
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Caption: CX-5461 inhibits RNA Polymerase I transcription.

Activation of p53-Dependent Pathways
In cancer cells with wild-type p53, the nucleolar stress induced by CX-5461 triggers a well-

established cell death pathway.[3][8] Ribosomal proteins, unable to assemble into new

ribosomes, are released from the nucleolus.[3] These proteins bind to and inhibit MDM2, the

primary negative regulator of the p53 tumor suppressor.[8] This stabilizes and activates p53,

leading to the transcription of downstream targets that induce apoptosis and cell cycle arrest.[3]

[8]
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Caption: CX-5461 induces p53-mediated apoptosis via nucleolar stress.

DNA Damage Response and Other Mechanisms
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CX-5461 also exerts potent antitumor effects through mechanisms independent of or

complementary to Pol I inhibition. It is recognized as a DNA damaging agent that activates the

ATM/ATR signaling pathways, leading to G2/M cell cycle arrest.[4][9][14] This activity is linked

to several proposed molecular interactions:

G-Quadruplex (G4) Stabilization: CX-5461 can bind to and stabilize G-quadruplex structures,

which are secondary DNA structures that can impede DNA replication and transcription.[4][6]

[15] This is particularly relevant in cells with BRCA1/2 deficiencies, which are impaired in

resolving these structures, creating a synthetic lethal interaction.[6]

Topoisomerase II (Top2) Poisoning: The drug has been shown to function as a

Topoisomerase II poison, trapping the enzyme on DNA and leading to the formation of DNA

double-strand breaks.[15][16] This activity is preferentially localized at rDNA loci.[16]

cGAS-STING Pathway Activation: By inducing DNA damage and replication stress, CX-5461

causes the accumulation of double-stranded DNA in the cytoplasm.[9][17] This cytosolic DNA

is detected by the cGAS-STING innate immune pathway, triggering a type I interferon

response that can contribute to tumor clearance.[9][17]
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Caption: DNA damage and immune signaling pathways activated by CX-5461.

Quantitative Data Summary
CX-5461 demonstrates high potency and selectivity for cancer cells over normal, non-

transformed cells.

Table 1: In Vitro Potency of CX-5461
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Assay Type Cell Line / Condition Value (nM)

Pol I Inhibition (IC₅₀) HCT-116 (Colon Cancer) 142[2][13][18]

A375 (Melanoma) 113[2][13][18]

MIA PaCa-2 (Pancreatic

Cancer)
54[2][13][18]

Antiproliferative (EC₅₀) HCT-116 (Colon Cancer) 167[2][13]

A375 (Melanoma) 58[2][13]

MIA PaCa-2 (Pancreatic

Cancer)
74[2][13]

Median (p53 wt Hematologic

Cancers)
25[3]

Median (p53 wt Solid Tumors) 164[3]

Median (Panel of Cancer Cell

Lines)
147[2][13]

Normal, Non-transformed

Human Cells
~5,000[2][3][13]

Table 2: Selectivity Profile of CX-5461
Target / Process IC₅₀ / Effect Selectivity Fold (vs. Pol I)

RNA Polymerase I 54 - 142 nM -

RNA Polymerase II ≥25,000 nM[2][3][13] >200x

DNA Replication
Modest inhibition; ~250- to

300-fold less than Pol I[2][13]
~250-300x

Protein Translation
Modest inhibition; ~250- to

300-fold less than Pol I[2][13]
~250-300x

Experimental Protocols
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Below are summarized methodologies for key assays used to characterize CX-5461.

Protocol 1: Cell-Based Pol I Transcription Assay (qRT-
PCR)
This assay quantifies newly synthesized rRNA to measure direct inhibition of Pol I transcription

within cells.[7][19]

Cell Plating: Seed 3,000 cells per well in a 96-well plate and incubate overnight.

Compound Treatment: Treat cells with a serial dilution of CX-5461 (e.g., 1 nM to 10 µM) or

vehicle control (DMSO) for a short duration (e.g., 2 hours) to minimize off-target effects.

RNA Extraction: Lyse cells and extract total RNA using a suitable kit (e.g., Trizol or column-

based methods).

Reverse Transcription: Synthesize cDNA from the extracted RNA.

Quantitative PCR (qPCR): Perform qPCR using primers specific for the short-lived 5'

external transcribed spacer (5'ETS) region of the 45S pre-rRNA transcript (to measure Pol I

activity) and a stable housekeeping gene like GAPDH (as a control).

Data Analysis: Normalize the 5'ETS Ct values to the housekeeping gene. Calculate the

percentage of Pol I inhibition relative to the vehicle-treated control to determine the IC₅₀

value.

Protocol 2: Cell Viability / Antiproliferative Assay
This assay measures the effect of CX-5461 on cell proliferation and viability over a longer

duration.

Cell Plating: Seed 3,000 cells per well in a 96-well plate and allow them to attach overnight.

[19]

Compound Treatment: Add serial dilutions of CX-5461 and incubate for an extended period

(e.g., 72 hours).
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Viability Measurement: Add a metabolic indicator dye such as Resazurin or MTS to each

well.

Incubation & Reading: Incubate for 2-4 hours, then measure the fluorescence (for Resazurin)

or absorbance (for MTS) using a plate reader. The signal is proportional to the number of

viable cells.[19]

Data Analysis: Normalize the results to vehicle-treated wells and plot a dose-response curve

to calculate the EC₅₀ value.

Protocol 3: Immunofluorescence for DNA Damage (γ-
H2AX Foci)
This method visualizes the formation of DNA double-strand breaks by detecting the

phosphorylated form of histone H2AX (γ-H2AX).[4]

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

Treatment: Treat cells with CX-5461 (e.g., 1 µM) or a positive control (e.g., Etoposide) for a

specified time (e.g., 12-24 hours).

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a

detergent like Triton X-100.

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum).

Antibody Staining: Incubate with a primary antibody against γ-H2AX, followed by a

fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

Quantification: Count the number of distinct γ-H2AX foci per nucleus. An increase in foci

indicates DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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